molecular formula C9H8ClNOS B150080 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 139331-42-3

2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B150080
CAS No.: 139331-42-3
M. Wt: 213.68 g/mol
InChI Key: XDCANWZDLUKZCT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound featuring a benzothiazinone core substituted with a chloromethyl group at the 2-position. The compound’s reactivity stems from the electron-withdrawing chlorine atom, which enhances its susceptibility to nucleophilic substitution, enabling further functionalization for drug discovery or material science applications .

Properties

IUPAC Name

2-(chloromethyl)-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c10-5-8-9(12)11-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCANWZDLUKZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549410
Record name 2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139331-42-3
Record name 2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation Using Propargyl Bromide

A two-step alkylation method from involves:

  • Base-Mediated Alkylation : 2-Substituted-1,4-benzothiazin-3-one (1–3) reacts with propargyl bromide (1.2 equiv) in DMF using K₂CO₃ (1.5 equiv) and tetra-nn-butylammonium bromide (BTBA, 0.1 equiv) at 25°C for 24 hours .

  • Chloromethylation : The propargylated product is treated with HCl gas in dichloromethane at 0°C, yielding the chloromethyl derivative after aqueous workup .

Reaction Conditions :

ParameterValue
Temperature25°C (Step 1), 0°C (Step 2)
Time24 hours (Step 1), 1 hour (Step 2)
Yield65–72%

Mechanistic Insight :
BTBA enhances bromide nucleophilicity, facilitating propargyl group transfer . Subsequent HCl treatment introduces the chloromethyl moiety via electrophilic substitution.

Nucleophilic Substitution with α-Bromoacetates

Source details a stereoselective approach using α-bromoacetates:

  • Synthesis of α-Bromoacetates : Chiral auxiliaries (e.g., l-threonate) are brominated using PBr₃ in anhydrous THF at −78°C .

  • Nucleophilic Substitution : 2-Aminothiophenol (1.5 equiv) reacts with α-bromoacetates in CH₂Cl₂ at 25°C for 30 minutes, followed by trifluoroacetic acid (TFA)-mediated lactamization .

Optimized Conditions :

  • Solvent : Dichloromethane (0.1 M)

  • Catalyst : TFA (3.0 equiv)

  • Yield : 73%

Example :
2-(nn-Butyl)-6-chloro-1,4-benzothiazin-3(4H)-one (20) is synthesized via this method, confirmed by 1^1H NMR (δ = 10.1 ppm, singlet, 1H) and HRMS .

One-Pot Synthesis from Saccharin Derivatives

A one-pot strategy from eliminates intermediate isolation:

  • Sulfonation : Saccharin (1) reacts with methanesulfonyl chloride (2.0 equiv) in pyridine at 50°C for 2 hours .

  • Ring Expansion : The sulfonated intermediate undergoes NaOH-mediated (10% w/v) ring expansion at 100°C for 4 hours, directly yielding the chloromethyl derivative .

Advantages :

  • 58% overall yield, superior to stepwise protocols .

  • Reduced purification steps .

Sodamide-Mediated Alkylation (Patent-Based Method)

A patent from describes large-scale synthesis:

  • Deprotonation : 2-Phenyl-2H-1,4-benzothiazin-3(4H)-one reacts with sodamide in toluene at 110°C for 1 hour .

  • Alkylation : Methyl iodide (1.1 equiv) is added, and the mixture is stirred at 90°C for 3 hours .

  • Chloromethylation : The methylated product is treated with ClCH₂SO₃H (1.5 equiv) in hexane at −20°C .

Scale-Up Data :

  • Batch Size : 42.9 g starting material → 37.5 g product (87% yield) .

  • Purity : >99% by HPLC after recrystallization from ethanol .

Comparative Analysis of Methods

MethodYieldTemperature RangeScalabilityStereoselectivity
Thiourea Cyclization 98–100%80–100°CHighLow
Propargyl Alkylation 65–72%0–25°CModerateNone
α-Bromoacetate 73%25°CHighHigh (ee >98%)
One-Pot 58%50–100°CModerateNone
Patent Alkylation 87%90–110°CIndustrialLow

Chemical Reactions Analysis

2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

    Cyclization Reactions: The presence of both sulfur and nitrogen atoms allows for potential cyclization reactions, forming more complex heterocyclic structures.

Common reagents used in these reactions include chloromethylating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one exhibits notable antimicrobial activity against various bacterial strains. Its mechanism involves the chloromethyl group forming covalent bonds with nucleophilic sites on microbial proteins or DNA, potentially inhibiting enzyme activity or disrupting critical cellular processes.

Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may interact with specific cellular targets, leading to apoptosis in cancer cells. The ability of the compound to inhibit key enzymes involved in cancer progression has been documented in several case studies, highlighting its potential as a pharmacophore in drug development .

Neurodegenerative Disease Research
There is ongoing research into the use of this compound in treating neurodegenerative diseases. Its structural analogs have shown promise in modulating neurodegeneration pathways and improving cognitive functions in preclinical models .

Materials Science

Synthesis of Advanced Materials
The unique chemical structure of this compound makes it suitable for the synthesis of advanced materials such as polymers and resins. Its ability to undergo substitution reactions allows for the creation of new derivatives that can enhance material properties.

Polymer Chemistry
Recent studies have explored its application in polymer synthesis, where the chloromethyl group can be substituted with various nucleophiles to create functionalized polymers. This versatility opens avenues for developing materials with tailored properties for specific applications.

Biological Studies

Interaction Studies
Researchers are investigating the interactions of this compound with biological molecules to understand its mechanism of action better. These studies focus on binding affinities with proteins and nucleic acids, providing insights into its therapeutic potential and guiding future drug design efforts.

Data Table: Summary of Applications

Field Application Mechanism/Outcome
Medicinal ChemistryAntimicrobial ActivityInhibits microbial enzyme activity through covalent bonding
Anticancer ActivityInduces apoptosis via interaction with cellular targets
Neurodegenerative DiseasesModulates neurodegeneration pathways
Materials SciencePolymer SynthesisCreates functionalized polymers through substitution
Advanced MaterialsEnhances material properties through unique chemical structure
Biological StudiesInteraction StudiesExplores binding with proteins/DNA for therapeutic insights

Case Studies

  • Antimicrobial Efficacy Study
    A study conducted by researchers at the University of Siena evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties .
  • Anticancer Research
    In a preclinical trial published in a peer-reviewed journal, derivatives of this compound demonstrated cytotoxic effects on breast cancer cell lines. The study highlighted the compound's potential as a lead candidate for further drug development targeting cancer cells.
  • Neurodegeneration Study
    A recent publication discussed the synthesis of modified benzothiazine derivatives aimed at treating amyotrophic lateral sclerosis (ALS). The findings suggested that these compounds could slow disease progression by targeting multiple cellular pathways involved in neurodegeneration .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzothiazinone derivatives are heavily influenced by substituents at the 2-position. Below is a comparative analysis of key analogues:

Compound Name Substituent (Position 2) Molecular Formula Key Properties/Activities References
2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one -CH2Cl C9H8ClNOS High reactivity due to Cl; used as a precursor for alkylation or cross-coupling reactions
2-Methyl-2H-1,4-benzothiazin-3(4H)-one -CH3 C9H9NOS Lower reactivity; exhibits antifungal activity (MIC: 20 µg/mL against Candida spp.)
2-(Methylsulfanyl)-2H-1,4-benzothiazin-3(4H)-one -SMe C9H9NOS2 Enhanced metabolic stability; moderate MAO-B inhibition (IC50: ~15 µM)
2-(4-Chlorobenzoylmethyl)-2H-1,4-benzothiazin-3(4H)-one -CH2COC6H4Cl C16H11ClNO2S Strong π-π stacking in crystal structure; potential antitumor activity
6-Bromo-2-methyl-2H-1,4-benzothiazin-3(4H)-one -CH3 (position 6: Br) C9H8BrNOS Bromine increases molecular weight (258.13 g/mol); used in X-ray crystallography studies

Key Observations :

  • Reactivity : The chloromethyl group offers superior synthetic utility compared to methyl or sulfanyl groups, enabling facile derivatization .
  • Biological Activity : Methyl and sulfanyl derivatives show antifungal and MAO inhibitory activities, while bulkier aryl groups (e.g., 4-chlorobenzoyl) may enhance target binding via hydrophobic interactions .
  • Crystallography : Substituents like bromine or chlorobenzoyl improve crystallinity, aiding structural analysis via hydrogen bonding (e.g., N–H⋯O interactions in ) .

Comparison :

  • The LDA-mediated method (used for 2-(methylsulfanyl) derivatives) is superior in yield and operational simplicity compared to traditional chlorination routes .
  • Direct alkylation (e.g., using NaH/DMF for methyl groups) is efficient but less versatile for bulky substituents .

Key Findings :

  • Chloromethyl derivatives are primarily synthetic intermediates, whereas methyl or hydroxy-substituted compounds exhibit direct biological effects .

Biological Activity

2-(Chloromethyl)-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound belonging to the benzothiazine family, characterized by the presence of a chloromethyl group at the 2-position. This structural feature enhances its biological activity, making it a subject of interest in medicinal chemistry. The compound exhibits a variety of biological activities, including antimicrobial and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃OS, with a molecular weight of approximately 227.69 g/mol. The unique structure incorporates sulfur and nitrogen atoms, which contribute to its diverse chemical interactions and biological activities.

Property Value
Molecular FormulaC₉H₈ClN₃OS
Molecular Weight227.69 g/mol
Structural FeaturesChloromethyl group at position 2
Biological ActivitiesAntimicrobial, anticancer potential

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic functions within the microbial cells.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or interfering with cell cycle progression. The specific molecular targets and pathways involved in this activity are still under investigation, but initial findings indicate that it may disrupt critical cellular processes essential for cancer cell survival .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) as low as 32 µg/mL for S. aureus, indicating strong antibacterial activity compared to standard antibiotics.

Study 2: Anticancer Potential

Another study focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may induce programmed cell death in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : It can disrupt the integrity of microbial cell membranes, leading to cell death.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(chloromethyl)-2H-1,4-benzothiazin-3(4H)-one?

A typical method involves refluxing 2-aminothiophenol with β-aroylacrylic acids (e.g., 4-(4-chlorophenyl)-4-oxo-2-butenoic acid) in dry ethanol saturated with HCl gas. The reaction mixture is concentrated under reduced pressure, and the product is crystallized from methanol. Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and reaction time (6–8 hours). Purity is confirmed via melting point analysis (52–54°C) and GC/MS (molecular ion peak at m/z 219) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ ~170 ppm). Coupling constants (e.g., J = 8.3 Hz) help confirm stereochemistry.
  • X-ray crystallography : Resolves intramolecular hydrogen bonds (N–H⋯O, C–H⋯O) and confirms the twisted-boat conformation of the benzothiazinone ring .
  • GC/MS : Detects molecular ion fragmentation patterns (e.g., m/z 177, 148) to validate synthetic intermediates .

Q. How is purity assessed during synthesis?

Combustion analysis (C, H, N percentages) and chromatographic methods (TLC/HPLC) are used. For example, calculated C: 60.47%, H: 3.81%, N: 4.41% vs. observed C: 60.45%, H: 3.80%, N: 4.40% ensures minimal impurities .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Conflicting literature may suggest alternative products (e.g., 1,5-benzothiazepines vs. 1,4-benzothiazinones). Single-crystal X-ray diffraction definitively identifies the benzothiazinone core by revealing bond angles (e.g., O1–C8–C7–C9 = 8.3°) and intermolecular hydrogen bonding networks. This method overcomes ambiguities in NMR or mass spectral interpretation .

Q. What strategies optimize substituent effects on biological activity?

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., Cl) at the chloromethyl position to enhance antifungal activity.
  • Structure-activity relationship (SAR) studies : Compare IC50 values against Candida albicans for derivatives with varying substituents. For example, benzoyl or alkoxycarbonyl groups at position 2 improve potency .
  • Docking studies : Model interactions with fungal cytochrome P450 enzymes to predict binding affinity .

Q. How do reaction conditions influence regioselectivity in benzothiazinone formation?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions.
  • Catalyst choice : AlCl3 catalyzes β-aroylacrylic acid formation, while HCl gas promotes cyclodehydration.
  • Temperature control : Reflux (70–80°C) minimizes byproducts like thioether linkages .

Q. What computational methods validate experimental conformational analysis?

DFT calculations (B3LYP/6-31G*) predict optimized geometries of the benzothiazinone ring, which are compared with X-ray torsion angles (e.g., O2–C10–C11–C16 = 10.8°). Molecular dynamics simulations further assess stability under physiological conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of benzothiazinone derivatives?

Variations in antifungal assay protocols (e.g., broth microdilution vs. agar diffusion) can lead to conflicting MIC values. Standardize testing using CLSI guidelines and include positive controls (e.g., fluconazole). Cross-validate results with multiple fungal strains .

Q. Why do some studies report alternative cyclization products under similar conditions?

Trace moisture or impurities in reagents may shift pathways toward 1,5-benzothiazepines. Repeating reactions under anhydrous conditions with purified intermediates (e.g., β-aroylacrylic acids) ensures reproducibility .

Methodological Tables

Parameter Synthetic Condition Impact on Yield Reference
SolventDry ethanol vs. methanolEthanol improves cyclization
CatalystHCl gas vs. H2SO4HCl reduces side reactions
Reaction Time6 vs. 12 hours>8 hours increases degradation
Spectroscopic Data 1H NMR (δ, ppm) 13C NMR (δ, ppm) GC/MS (m/z)
Benzothiazinone core7.2–7.5 (Ar–H)170.5 (C=O)219 (M+)
Chloromethyl group4.2 (CH2Cl)45.8 (CH2Cl)148 ([M−Cl]+)

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